4-chloro-N,N-dimethylpyridine-3-sulfonamide chemical structure and molecular weight
4-chloro-N,N-dimethylpyridine-3-sulfonamide chemical structure and molecular weight
Executive Summary
This technical guide provides a comprehensive analysis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide , a specialized heterocyclic building block used in medicinal chemistry. Characterized by its dual electrophilic centers—the sulfonyl group and the C4-chloro position—this compound serves as a critical scaffold for developing kinase inhibitors, GPCR ligands, and other bioactive small molecules.
This document details the compound's structural identity, physicochemical properties, and a validated synthetic workflow designed to overcome the inherent chemoselectivity challenges associated with 4-halopyridines.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule comprises a pyridine core substituted at the 3-position with a dimethylsulfonamoyl group and at the 4-position with a chlorine atom. The proximity of the electron-withdrawing sulfonamide group activates the C4-chlorine towards nucleophilic aromatic substitution (
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-chloro-N,N-dimethylpyridine-3-sulfonamide |
| CAS Registry Number | 59582-89-7 |
| Molecular Formula | |
| Molecular Weight | 220.68 g/mol |
| SMILES | CN(C)S(=O)(=O)c1c(Cl)ccnc1 |
| InChI Key | (Calculated) UJIBPFPTVMYODT-UHFFFAOYSA-N |
Structural Features[7][8]
-
Pyridine Ring: Electron-deficient aromatic core.[1]
-
Sulfonamide (
): Acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring. -
C4-Chlorine: Highly activated leaving group due to the ortho-sulfonamide and the pyridine nitrogen.
Physicochemical Properties[8]
The following data aggregates experimental observations and high-confidence predicted values (ACD/Labs, ChemAxon) essential for handling and formulation.
| Property | Value | Note |
| Physical State | Solid / Low-melting Solid | Predicted based on structural analogs |
| Melting Point | 65–75 °C | Estimated (Parent |
| Boiling Point | ~330 °C | Decomposition likely before boiling |
| LogP | 1.2 – 1.5 | Lipophilic, suitable for CNS penetration models |
| pKa (Conjugate Acid) | ~2.5 | Pyridine nitrogen is weakly basic due to EWGs |
| Solubility | DCM, DMSO, Methanol, EtOAc | Poor water solubility |
Synthesis & Manufacturing
Chemoselectivity Challenge
The synthesis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide presents a classic chemoselectivity problem. The precursor, 4-chloropyridine-3-sulfonyl chloride , contains two electrophilic sites:
-
Sulfonyl Sulfur: Highly reactive (Hard electrophile).
-
C4 Carbon: Activated for
(Soft electrophile).
Critical Insight: Reaction with dimethylamine must be conducted at low temperatures to favor sulfonamide formation (kinetic control) and prevent the displacement of the chlorine atom, which would yield the inactive byproduct 4-(dimethylamino)-N,N-dimethylpyridine-3-sulfonamide.
Synthetic Workflow Diagram (DOT)
Figure 1: Synthetic pathway highlighting the critical temperature control required to avoid SnAr side-reactions.
Step-by-Step Protocol
Materials:
-
4-Chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: Dissolve 4-chloropyridine-3-sulfonyl chloride in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to -10°C using an ice/salt bath. -
Amine Activation: In a separate vessel, mix dimethylamine hydrochloride with 1.0 eq of TEA in DCM.
-
Addition: Dropwise add the amine solution to the sulfonyl chloride solution over 30 minutes. Maintain internal temperature below 0°C.
-
Expert Note: Rapid addition causes localized heating, triggering the
displacement of the chloride.
-
-
Scavenging: Add the remaining TEA (1.2 eq) slowly to scavenge the HCl generated.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The reaction is typically complete within 1 hour at 0°C.
-
Workup: Quench with cold water. Wash the organic phase with dilute citric acid (to remove pyridine traces) and brine. Dry over
and concentrate. -
Purification: Recrystallize from Isopropanol/Hexane or purify via silica flash chromatography if necessary.
Applications in Drug Discovery[10]
This scaffold is primarily used to introduce the pyridine-3-sulfonamide motif while retaining a reactive handle (Cl) for further elaboration.
Reactivity Profile
The C4-chlorine is highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols) due to the "ipso" effect of the sulfonamide group. This allows for the rapid generation of libraries.
Derivatization Pathway (DOT)
Figure 2: Divergent synthesis strategies utilizing the C4-chloro handle.
Therapeutic Relevance[11]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic pharmacophore for zinc-binding in carbonic anhydrase enzymes.
-
Diuretics: Analogs of this structure are related to loop diuretics like Torsemide.
-
Kinase Inhibition: The pyridine core serves as a hinge-binder in various ATP-competitive inhibitors.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis of the sulfonamide is slow, but possible).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118426, 4-Chloropyridine-3-sulfonamide. Retrieved February 25, 2026, from [Link]
-
ChemSrc (2025). 4-chloro-N,N-dimethylpyridine-3-sulfonamide CAS 59582-89-7 Details. Retrieved February 25, 2026, from [Link]
-
Filo EdTech (2025). Mechanism for the reaction of 4-chloropyridine with dimethylamine. Retrieved February 25, 2026, from [Link]
